molecular formula C8H10N4O2 B1334325 6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 62053-06-9

6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B1334325
CAS RN: 62053-06-9
M. Wt: 194.19 g/mol
InChI Key: NJFOBDHVHGTQKS-UHFFFAOYSA-N
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Description

The compound "6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a heterocyclic structure that has garnered interest due to its potential biological activities. The papers provided discuss various synthetic approaches and chemical transformations related to this class of compounds, which can be useful in understanding the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been explored through multi-component reactions. For instance, a three-component synthesis involving aminoazoles, acetoacetic ester, and aldehydes has been used to create 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines . Additionally, a similar three-component reaction has been employed to synthesize (5S,7R)-5-aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols, indicating the versatility of this approach in generating various substituents on the triazolopyrimidine core .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and sometimes through X-ray crystallography. For example, the structure determination of cyclocondensation products of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine was based on 1H and 13C NMR spectra, including NOE measurements .

Chemical Reactions Analysis

Chemical transformations of triazolopyrimidine derivatives can lead to a variety of products depending on the reagents used. Cyclocondensation reactions with hydroxylamine or hydrazine have been shown to yield isoxazolo- and pyrazolo-triazolopyrimidines, respectively . Furthermore, Dimroth rearrangement has been observed in the presence of ethanolic KOH, leading to triazolopyrimidinone derivatives and showcasing the reactivity of the cyano group in such rearrangements .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their substituents. The introduction of various functional groups can affect the solubility, melting point, and stability of these compounds. The antimicrobial and antifungal activities of some derivatives have been investigated, suggesting potential applications in medicinal chemistry . The multi-component synthesis methods also allow for the introduction of chirality into the triazolopyrimidine framework, which can further influence the biological activity and physical properties of these compounds .

Scientific Research Applications

Antibacterial Activity

A derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, structurally related to 6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, has demonstrated antibacterial activity. This activity was observed against both Gram-positive and Gram-negative microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These findings suggest potential applications in developing new antibacterial agents (Lahmidi et al., 2019).

Antiviral Drug Synthesis

The compound is an intermediate in the synthesis of the antiviral drug Triazid®. It was obtained through a reaction process involving 3H-1,2,4-triazol-5-amine and ethyl acetoacetate, with ZnCl2 as a catalyst in supercritical carbon dioxide. This implies its role in pharmaceutical manufacturing, specifically in the production of medications targeting viral infections (Baklykov et al., 2019).

Antihypertensive Agent Synthesis

The synthesis of certain 1,2,4-triazolol[1,5-alpha]pyrimidines, structurally related to the compound , indicated potential for use as antihypertensive agents. These compounds showed promising in vitro and in vivo antihypertensive activity, highlighting the compound's potential in cardiovascular drug development (Bayomi et al., 1999).

Antimicrobial and Antifungal Activities

(5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols, related to the compound, were synthesized and tested for antimicrobial and antifungal activities. These compounds showed effectiveness in vitro, suggesting their potential in treating microbial and fungal infections (Komykhov et al., 2017).

Anti-epileptic Activities

Derivatives of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one, related to the compound of interest, exhibited notable anti-epileptic activities. These findings were based on a hyper excitability model in primary cultured neocortical neurons, indicating potential applications in epilepsy treatment (Ding et al., 2019).

Cardiovascular Agents

Some 1,2,4-triazolo[1,5-a]pyrimidines, structurally similar to the compound, were synthesized and evaluated for their coronary vasodilating and antihypertensive activities. One such compound demonstrated potent activity, suggesting its potential as a cardiovascular agent (Sato et al., 1980).

Future Directions

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity . This suggests that [1,2,4]triazolo[1,5-a]pyrimidines and related compounds may have potential for future development as therapeutic agents.

properties

IUPAC Name

6-(2-hydroxyethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-5-6(2-3-13)7(14)12-8(11-5)9-4-10-12/h4,13H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFOBDHVHGTQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396329
Record name 6-(2-Hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62053-06-9
Record name 6-(2-Hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62053-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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